Cas no 2228789-66-8 (1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclobutane-1-carboxylic acid)
L'1-2-(dimetilammino)-4-metil-1,3-tiazol-5-ilciclobutano-1-carbossilico è un composto eterociclico strutturalmente complesso, caratterizzato da un nucleo tiazolico sostituito e da un gruppo carbossilico legato a un anello ciclobutanico. La presenza del gruppo dimetilamminico conferisce proprietà basiche, mentre la struttura rigida del ciclobutano contribuisce alla stabilità conformazionale. Questo composto mostra potenziale applicativo in sintesi organica, in particolare come intermedio per farmaci o ligandhi in catalisi. La sua reattività è influenzata dalla combinazione del gruppo tiazolico elettron-ricco e del gruppo carbossilico, rendendolo adatto a reazioni di accoppiamento e funzionalizzazione selettiva. La sua solubilità in solventi polari e organici ne facilita l'utilizzo in diverse condizioni di reazione.

2228789-66-8 structure
Nome del prodotto:1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclobutane-1-carboxylic acid
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclobutane-1-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclobutane-1-carboxylic acid
- EN300-1742920
- 2228789-66-8
- 1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid
-
- Inchi: 1S/C11H16N2O2S/c1-7-8(16-10(12-7)13(2)3)11(9(14)15)5-4-6-11/h4-6H2,1-3H3,(H,14,15)
- Chiave InChI: YTUPGQFMFJDBHF-UHFFFAOYSA-N
- Sorrisi: S1C(N(C)C)=NC(C)=C1C1(C(=O)O)CCC1
Proprietà calcolate
- Massa esatta: 240.09324893g/mol
- Massa monoisotopica: 240.09324893g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 292
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.7Ų
- XLogP3: 2.2
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclobutane-1-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1742920-2.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1742920-10.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1742920-1g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 1g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1742920-0.25g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1742920-0.05g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1742920-0.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1742920-5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 5g |
$3812.0 | 2023-09-20 | ||
Enamine | EN300-1742920-10g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 10g |
$5652.0 | 2023-09-20 | ||
Enamine | EN300-1742920-5.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1742920-1.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclobutane-1-carboxylic acid |
2228789-66-8 | 1g |
$1315.0 | 2023-06-03 |
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclobutane-1-carboxylic acid Letteratura correlata
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
2228789-66-8 (1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclobutane-1-carboxylic acid) Prodotti correlati
- 322409-50-7(N-{4-(4-methylpyrimidin-2-yl)sulfamoylphenyl}-4-(piperidine-1-sulfonyl)benzamide)
- 898765-67-8(7-(3-fluorophenyl)-7-oxoheptanoic Acid)
- 73882-45-8(1-benzyl-3-methyl-pyrazole)
- 1365957-08-9(1H-Pyrazole-4-sulfonyl chloride, 5-(acetylamino)-1,3-dimethyl-)
- 2229176-81-0(2-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carboxylic acid)
- 1211542-25-4(3-bromo-4-ethynylpyridine)
- 1285097-13-3(1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde)
- 1073354-02-5(4-Boc-Aminopyridine-3-boronic Acid Pinacol Ester)
- 2172117-46-1(3-(4-chloro-3-methylphenyl)methylcyclopent-2-en-1-ol)
- 1261788-14-0(6,3'-Bis(trifluoromethyl)biphenyl-3-acetonitrile)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
